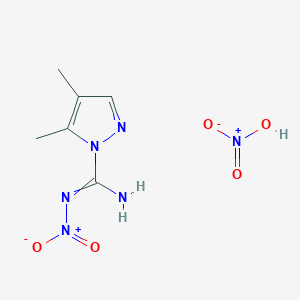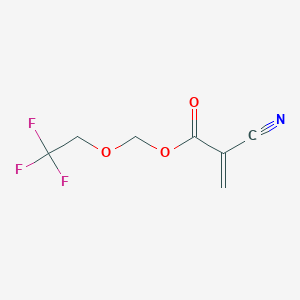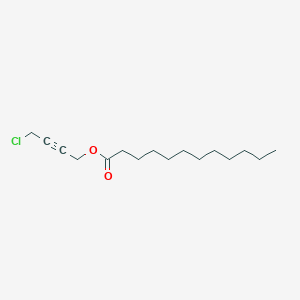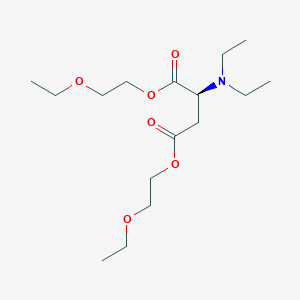![molecular formula C18H32N4 B14561251 2,2'-Diazenediylbis(4,7,7-trimethyl-2-azabicyclo[2.2.1]heptane) CAS No. 62150-61-2](/img/structure/B14561251.png)
2,2'-Diazenediylbis(4,7,7-trimethyl-2-azabicyclo[2.2.1]heptane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Diazenediylbis(4,7,7-trimethyl-2-azabicyclo[2.2.1]heptane) is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the azabicyclo[2.2.1]heptane family, which is known for its diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diazenediylbis(4,7,7-trimethyl-2-azabicyclo[2.2.1]heptane) typically involves a series of intricate steps. One common method includes the use of a stereoselective SmI2-mediated cascade reaction. This reaction advances a 7-azabicyclo[2.2.1]heptadiene to a 2-azabicyclo[2.2.1]heptene, which is then functionally poised for conversion to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of advanced catalytic processes and optimized reaction conditions would be essential for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2’-Diazenediylbis(4,7,7-trimethyl-2-azabicyclo[2.2.1]heptane) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Scientific Research Applications
2,2’-Diazenediylbis(4,7,7-trimethyl-2-azabicyclo[2.2.1]heptane) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,2’-Diazenediylbis(4,7,7-trimethyl-2-azabicyclo[2.2.1]heptane) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or viral replication.
Comparison with Similar Compounds
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another member of the azabicyclo[2.2.1]heptane family, known for its use in asymmetric synthesis and as a scaffold for natural product synthesis.
Longeracemine: A natural product with a similar bicyclic structure, known for its biological activities, including cytotoxicity against cancer cells.
Uniqueness
2,2’-Diazenediylbis(4,7,7-trimethyl-2-azabicyclo[2.2.1]heptane) is unique due to its specific diazenediyl linkage, which imparts distinct chemical and biological properties. This linkage allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62150-61-2 |
|---|---|
Molecular Formula |
C18H32N4 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
bis(4,7,7-trimethyl-2-azabicyclo[2.2.1]heptan-2-yl)diazene |
InChI |
InChI=1S/C18H32N4/c1-15(2)13-7-9-17(15,5)11-21(13)19-20-22-12-18(6)10-8-14(22)16(18,3)4/h13-14H,7-12H2,1-6H3 |
InChI Key |
MQVAURLCRNJGPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(CN2N=NN3CC4(CCC3C4(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Sulfanylidene-1,5,6,7-tetrahydropyrido[3,4-d]pyrimidin-8-one](/img/structure/B14561173.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-chlorobenzoate](/img/structure/B14561186.png)
![3H-Thieno[2,3-c]pyrazole, 3a,4,5,6a-tetrahydro-3a-methyl-, 6,6-dioxide](/img/structure/B14561192.png)





![2-Methyl-2-[4-(3-oxobut-1-en-1-yl)phenoxy]propanoic acid](/img/structure/B14561216.png)



![4-(1,3-Diazabicyclo[3.1.0]hexan-2-yl)butan-1-ol](/img/structure/B14561238.png)

